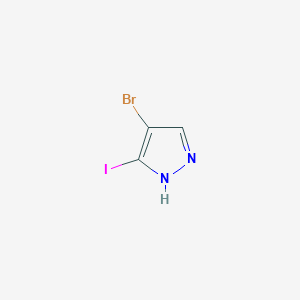

4-Bromo-3-iodo-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-iodo-1H-pyrazole is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis method involves a 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides, which yields 3,5-diaryl-4-bromo-3H-pyrazoles .Molecular Structure Analysis

The crystal structure of 4-iodo-1H-pyrazole has been reported, which completes the crystallographic data for the series of 4-halogenated-1H-pyrazoles . The bromo and chloro analogs are isostructural, forming trimeric H-bonding motifs, whereas the fluoro and iodo analogs form non-isostructural catemers .Chemical Reactions Analysis

The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se have resulted in thio/selenoether ligands .Physical And Chemical Properties Analysis

4-Bromo-1H-pyrazole, a related compound, is a solid with a boiling point of 250-260 °C and a melting point of 93-96 °C . It’s reasonable to expect that this compound would have similar physical and chemical properties.Applications De Recherche Scientifique

Medicinal Chemistry

Pyrazoles, including 4-Bromo-3-iodo-1H-pyrazole, have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been found to have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Drug Discovery

In the field of drug discovery, this compound is used as a starting material in the synthesis of various pharmaceutical and biologically active compounds . For example, it has been used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .

Agrochemistry

Pyrazoles are also used in agrochemistry . They are used in the synthesis of various agrochemicals due to their wide range of biological activities .

Coordination Chemistry

In coordination chemistry, pyrazoles are used in the preparation of solid hexacoordinate complexes . This compound can react with dimethyl- and divinyl-tindichloride to form these complexes .

Organometallic Chemistry

Pyrazoles are used in organometallic chemistry . They are used as ligands in the formation of organometallic complexes .

Synthesis of 1,4’-Bipyrazoles

This compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . These compounds have various applications in different fields of chemistry .

Synthesis of Pyrazole Derivatives

This compound can be used in the synthesis of various pyrazole derivatives . These derivatives have a wide range of applications in different fields of chemistry .

Inhibitors

This compound is also used in the synthesis of various inhibitors . These inhibitors can be used in different fields such as medicinal chemistry and drug discovery .

Mécanisme D'action

Target of Action

It is structurally similar to 4-iodopyrazole, which is known to interact withAlcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in metabolic processes, including alcohol metabolism and the synthesis of mycocyclosin, a molecule involved in the survival of Mycobacterium tuberculosis .

Mode of Action

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interfere with energy production and calcium regulation in cells.

Biochemical Pathways

Given its structural similarity to 4-iodopyrazole, it might influence the pathways involving alcohol dehydrogenase enzymes and mycocyclosin synthase . These enzymes are involved in alcohol metabolism and the synthesis of mycocyclosin, respectively .

Result of Action

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interfere with energy production and calcium regulation in cells, potentially leading to altered cellular functions.

Safety and Hazards

Orientations Futures

The future directions for research on 4-Bromo-3-iodo-1H-pyrazole and related compounds could involve further exploration of their synthesis methods, molecular structures, and potential applications in various fields. The completion of crystallographic data for the series of 4-halogenated-1H-pyrazoles, for instance, is a significant step forward .

Propriétés

IUPAC Name |

4-bromo-5-iodo-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJCTDQAFPJYFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2750769.png)

![4-[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2750770.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2750771.png)

![(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2750775.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)

![1-[(2-Fluorophenyl)methyl]pyrazole](/img/structure/B2750786.png)

![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)

![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)